molecular formula C12H19N3O2 B2678053 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1006483-78-8

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B2678053
CAS No.: 1006483-78-8
M. Wt: 237.303
InChI Key: MQLPQZAMTVPDEC-UHFFFAOYSA-N
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Description

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid typically involves the following steps:

  • Formation of 1,5-Dimethyl-1H-pyrazol-4-ylmethyl Halide: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate halogenating agent such as thionyl chloride (SOCl₂) to form the corresponding halide.

  • Nucleophilic Substitution Reaction: The halide is then reacted with piperidine-3-carboxylic acid in the presence of a base such as triethylamine (Et₃N) to form the desired compound through nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as piperidine-3,6-dicarboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols, and bases like triethylamine (Et₃N) are employed.

Major Products Formed:

  • Oxidation Products: Piperidine-3,6-dicarboxylic acid.

  • Reduction Products: Reduced derivatives of piperidine-3-carboxylic acid.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can be compared with other similar compounds such as:

  • Piperidine-3-carboxylic acid: Lacks the pyrazole ring.

  • 1,5-Dimethyl-1H-pyrazole: Lacks the piperidine ring.

  • Piperidine derivatives: Other derivatives of piperidine with different substituents.

The uniqueness of this compound lies in the combination of the pyrazole and piperidine rings, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-11(6-13-14(9)2)8-15-5-3-4-10(7-15)12(16)17/h6,10H,3-5,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLPQZAMTVPDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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